2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide
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Overview
Description
2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound, with its unique structure, has garnered interest for its potential biological and chemical properties.
Preparation Methods
The synthesis of thiophene derivatives, including 2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide, typically involves several key reactions. Common synthetic routes include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives.
Paal-Knorr Synthesis: This method involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents.
Fiesselmann Synthesis: This is another significant method for synthesizing thiophene derivatives.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using advanced techniques such as continuous flow synthesis and catalytic processes .
Chemical Reactions Analysis
2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiol derivatives .
Scientific Research Applications
2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 2-[(2-thienylcarbonyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide include other thiophene derivatives such as:
Thiophene-2-carboxamide: Known for its anticancer activity.
2-Butylthiophene: Used in the synthesis of anticancer agents.
2-Octylthiophene: Used in the synthesis of anti-atherosclerotic agents.
What sets this compound apart is its unique structure, which may confer distinct biological and chemical properties .
Properties
Molecular Formula |
C16H18N2O2S2 |
---|---|
Molecular Weight |
334.5 g/mol |
IUPAC Name |
2-(thiophene-2-carbonylamino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxamide |
InChI |
InChI=1S/C16H18N2O2S2/c17-14(19)13-10-6-3-1-2-4-7-11(10)22-16(13)18-15(20)12-8-5-9-21-12/h5,8-9H,1-4,6-7H2,(H2,17,19)(H,18,20) |
InChI Key |
QICZRYGXNONABL-UHFFFAOYSA-N |
SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)N |
Canonical SMILES |
C1CCCC2=C(CC1)C(=C(S2)NC(=O)C3=CC=CS3)C(=O)N |
Origin of Product |
United States |
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